6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine CAS 68175-12-2 chemical properties
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine CAS 68175-12-2 chemical properties
An In-depth Technical Guide to 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine (CAS 68175-12-2)
Authored by a Senior Application Scientist
Introduction
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine, with CAS number 68175-12-2, is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. As a derivative of imidazo[4,5-b]pyridine, it is a structural analog of naturally occurring purines, a feature that makes it a privileged scaffold in drug discovery. The strategic placement of a bromine atom at the 6-position and an ethyl group at the 2-position provides a versatile platform for synthetic diversification. The bromine atom serves as a key handle for introducing molecular complexity via cross-coupling reactions, while the ethyl group can influence steric and electronic properties, impacting biological target engagement.
This guide provides a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.
Physicochemical and Structural Properties
The intrinsic properties of a molecule are dictated by its structure, and 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is no exception. Its fused bicyclic system, composed of imidazole and pyridine rings, is largely planar, a characteristic confirmed by X-ray crystallography studies on analogous structures.[1][2][3][4][5] This planarity is often crucial for intercalation with biological macromolecules like DNA or for fitting into the active sites of enzymes.
The physicochemical properties are critical for predicting the compound's behavior in both chemical reactions and biological systems. For instance, the calculated logarithm of the partition coefficient (XLogP3) of 2.3 suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and lipid membrane permeability, a key consideration in drug design.[6]
Table 1: Core Physicochemical Data for 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
| Property | Value | Source |
| CAS Number | 68175-12-2 | [6] |
| Molecular Formula | C₈H₈BrN₃ | [6] |
| Molecular Weight | 226.07 g/mol | [6] |
| Appearance | Solid (Typical for related compounds) | |
| SMILES | N1C(CC)=NC2=CC(Br)=CN=C12 | [6] |
| XLogP3 | 2.3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
Synthesis and Structural Elucidation
The synthesis of the imidazo[4,5-b]pyridine scaffold is a well-established area of heterocyclic chemistry. While a specific, detailed experimental protocol for 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is not extensively published, its synthesis can be logically inferred from standard methodologies. The most common and direct approach is the Phillips cyclocondensation reaction. This involves the condensation of a substituted 2,3-diaminopyridine with a suitable carboxylic acid or its derivative.
For the target molecule, the logical precursors would be 5-bromo-2,3-diaminopyridine and propanoic acid . The reaction is typically heated, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation, which has been shown to reduce reaction times and improve yields for similar compounds.[7]
Proposed Synthetic Workflow
The following protocol is a representative, field-proven methodology for this class of transformation.
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Reactant Charging: In a reaction vessel equipped for heating and stirring, combine 5-bromo-2,3-diaminopyridine (1.0 eq) and propanoic acid (1.5-3.0 eq).
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Reaction Medium: Add polyphosphoric acid (PPA) as both the solvent and catalyst. The amount should be sufficient to ensure the mixture is stirrable at elevated temperatures.
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Cyclocondensation: Heat the mixture to 150-180 °C for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice and neutralizing with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the crude product.
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Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Proposed synthesis of the target compound via Phillips cyclocondensation.
Structural confirmation of the final product relies on a suite of standard analytical techniques. ¹H and ¹³C NMR spectroscopy would confirm the connectivity and chemical environment of the atoms, while High-Resolution Mass Spectrometry (HRMS) would verify the elemental composition.[7][8][9]
Chemical Reactivity and Synthetic Utility
The true value of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine for a synthetic chemist lies in its potential for elaboration into more complex molecules. Its reactivity is dominated by two key features: the nucleophilic nitrogen atoms of the imidazole ring and the electrophilic carbon atom bearing the bromine substituent.
A. N-Alkylation and N-Arylation
The imidazole moiety contains two nitrogen atoms (N1 and N3) that can potentially be alkylated or arylated. The reaction of the parent compound with electrophiles like alkyl halides or arylboronic acids typically results in a mixture of regioisomers.[10] The choice of solvent and base can influence the regioselectivity of this transformation. This reactivity allows for the introduction of diverse side chains that can modulate solubility, metabolic stability, and target-binding affinity.
B. C-Br Cross-Coupling Reactions
The bromine atom at the 6-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This functionality is the gateway to a vast chemical space.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: Reaction with amines provides access to amino-substituted derivatives.
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Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted products.
-
Heck Coupling: Reaction with alkenes introduces vinyl groups.
These reactions are cornerstones of modern medicinal chemistry, enabling the rapid assembly of compound libraries for screening and the optimization of lead compounds.
Caption: Key reaction pathways for diversifying the core scaffold.
Applications in Drug Discovery and Materials Science
The imidazo[4,5-b]pyridine scaffold is prevalent in numerous biologically active compounds. Its structural resemblance to purines allows it to act as a bioisostere, interacting with enzymes and receptors that normally bind adenine or guanine. Consequently, derivatives have been investigated for a wide range of therapeutic applications.
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Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores that occupy the ATP-binding site. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of kinases like FLT3 and Aurora kinases, which are important targets in oncology.[11]
-
Anticancer and Antimicrobial Agents: The scaffold is present in molecules showing promising anticancer and antimicrobial activities.[7][9][10] The ability to rapidly generate analogs from intermediates like 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is crucial for structure-activity relationship (SAR) studies in these areas.
-
Materials Science: The rigid, planar, and electron-rich nature of the ring system, combined with its hydrogen bonding capabilities, makes it an attractive candidate for the development of organic materials with specific electronic or photophysical properties.[12]
Safety, Handling, and Storage
As with any laboratory chemical, 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine should be handled with appropriate care. While specific toxicological data for this exact compound is limited, general precautions for related aromatic bromo- and nitrogen-containing heterocycles should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][15]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13][14]
-
In all cases of significant exposure or if symptoms persist, seek medical attention.
-
References
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AA Blocks. (n.d.). 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]
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Ouzidan, Y., et al. (2011). 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one. PMC. Retrieved from [Link]
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FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]
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ResearchGate. (2017, July 5). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
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IUCrData. (2016, December 10). Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate. Retrieved from [Link]
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IUCr Journals. (2016, December 10). Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate. Retrieved from [Link]
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ResearchGate. (n.d.). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]
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MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
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PMC. (n.d.). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Retrieved from [Link]
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PMC. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
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ACS Omega. (2018, April 26). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. Retrieved from [Link]
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ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Retrieved from [Link]
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